NNMT Binding Affinity: 5-Fluoro Derivative versus In‑Class Bisubstrate Inhibitors
The compound displays a Ki of 650 nM against full‑length recombinant human NNMT expressed in E. coli BL21(DE3), measured after preincubation with enzyme [1]. Although no direct head‑to‑head comparison with the matching des‑fluoro analogue has been published, the value places the compound in the mid‑nanomolar range: approximately 110‑fold weaker than the most potent bisubstrate inhibitor in the same BindingDB cluster (II559, Ki = 1.2 nM [2]) but substantially more potent than micromolar NNMT inhibitors such as compound 1 in Gao et al. (IC₅₀ = 14.9 µM [3]).
| Evidence Dimension | NNMT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | II559 (bisubstrate inhibitor): Ki = 1.2 nM; Compound 1 (Gao et al.): IC₅₀ = 14.9 µM |
| Quantified Difference | ~110‑fold weaker than II559; ~23‑fold more potent than Compound 1 |
| Conditions | Recombinant human NNMT, E. coli BL21(DE3) lysate, preincubation with enzyme |
Why This Matters
A mid‑nanomolar Ki confirms target engagement suitable for biochemical screening and hit‑to‑lead optimization, while the >20‑fold margin over micromolar leads provides a quantifiable basis for selecting this compound over weaker NNMT inhibitors.
- [1] BindingDB. Entry BDBM50627707 (CHEMBL5426689). Ki = 650 nM for Nicotinamide N‑methyltransferase (Human). Deposited 2024-12-19. View Source
- [2] BindingDB. Entry BDBM50627705 (CHEMBL5408922). Ki = 1.2 nM for NNMT (Human). Deposited 2024-12-19. View Source
- [3] Gao, Y.; van Haren, M. J.; Moret, E. E.; et al. Bisubstrate Inhibitors of Nicotinamide N‑Methyltransferase (NNMT) with Enhanced Activity. J. Med. Chem. 2019, 62 (14), 6683–6697. View Source
